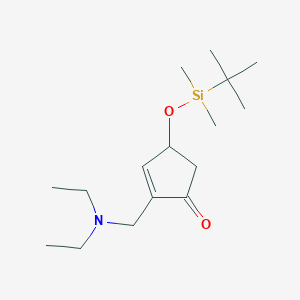
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone, also known as TBSO-DEAC, is a chemical compound used in scientific research. This compound has gained attention due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is not fully understood, but it is believed to work by inhibiting enzymes involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and has potential as an HDAC inhibitor. HDACs are enzymes involved in regulating gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and induce apoptosis. This compound has also been shown to have anti-inflammatory effects and has potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is its potential as a drug candidate for cancer and inflammatory diseases. It has shown promising results in preclinical studies and has potential as a treatment option. However, one of the limitations of this compound is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions related to 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone. One of the directions is to further investigate its potential as a drug candidate for cancer and inflammatory diseases. This includes testing its efficacy in animal models and conducting clinical trials. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound to make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry and drug discovery. It has shown promising results in inhibiting the growth of cancer cells and has potential as a treatment for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Synthesis Methods
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone involves the reaction between 2-cyclopentenone and tert-butyldimethylsilyl chloride in the presence of a base. This reaction produces 4-((tert-Butyldimethylsilyl)oxy)-2-cyclopentenone, which is then reacted with diethylamine in the presence of a Lewis acid catalyst to produce this compound.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone has been used in scientific research for various applications. One of the primary applications is in medicinal chemistry, where it has been tested for its potential as a drug candidate. This compound has shown promising results in inhibiting the growth of cancer cells and has potential as a treatment for cancer. It has also been tested for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPOKNWIWRACBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


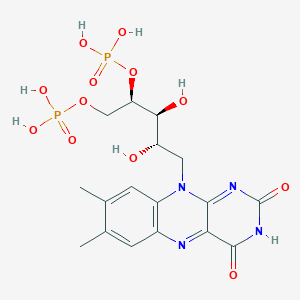

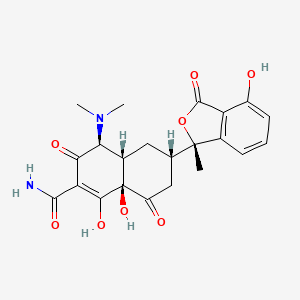
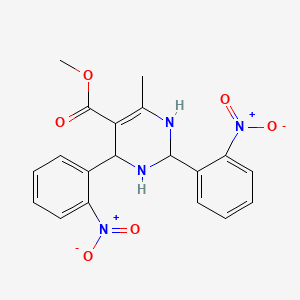
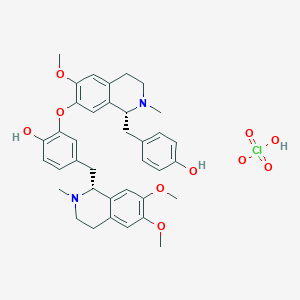
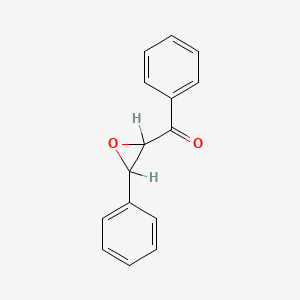
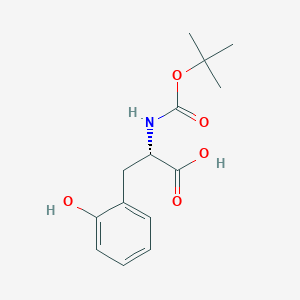
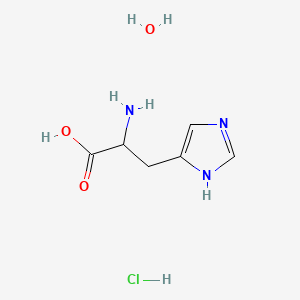
![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)